O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Description

Propriétés

IUPAC Name |

trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-HZIIEIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

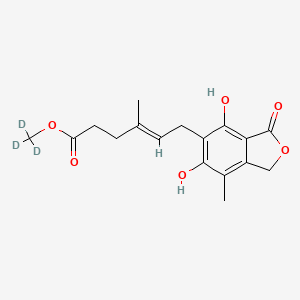

Chemical structure and exact mass of O-Desmethyl Mycophenolic Acid Methyl Ester-d3

An in-depth technical whitepaper on the structural characteristics, metabolic context, and analytical applications of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 in modern pharmacokinetic profiling.

Executive Summary

Mycophenolic acid (MPA) is a potent, widely prescribed immunosuppressant that functions by selectively and reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH), thereby halting the de novo synthesis of guanosine nucleotides critical for T- and B-lymphocyte proliferation[1]. Because MPA exhibits a narrow therapeutic index and high inter-patient pharmacokinetic (PK) variability, Therapeutic Drug Monitoring (TDM) is a mandatory clinical practice.

While the majority of MPA is metabolized via Phase II glucuronidation, a minor but clinically significant Phase I metabolic pathway yields O-Desmethyl Mycophenolic Acid (DM-MPA) [2]. To accurately quantify this metabolite and understand its role in drug-drug interactions, highly specific analytical methods are required. O-Desmethyl Mycophenolic Acid Methyl Ester-d3 serves as a premier Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper details its chemical structure, exact mass, and mechanistic utility in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Structural Elucidation

The structural foundation of DM-MPA consists of an isobenzofuran core attached to a hexenoic acid chain. In native MPA, the C6 position of the isobenzofuran ring features a methoxy group (-OCH3). In DM-MPA, this position is demethylated to a hydroxyl group (-OH), fundamentally altering its polarity and receptor-binding profile[3].

To synthesize the Methyl Ester-d3 derivative for analytical use, the terminal carboxylic acid of the hexenoic chain is esterified using a deuterated methyl group (-CD3). This dual modification—demethylation at the core and deuterated esterification at the tail—creates a highly stable, lipophilic standard.

Quantitative Data: Chemical & Physical Properties

The exact mass is calculated based on the isotopic masses of Carbon-12 (12.00000 Da), Hydrogen-1 (1.007825 Da), Deuterium (2.014102 Da), and Oxygen-16 (15.994915 Da).

| Property | Value |

| Chemical Name | O-Desmethyl Mycophenolic Acid Methyl Ester-d3 |

| Molecular Formula | C17H17D3O6 |

| Monoisotopic (Exact) Mass | 323.1448 Da |

| Average Molecular Weight | 323.36 g/mol |

| CAS Registry Number | 1331670-20-2 |

| Isotopic Mass Shift | +3.0188 Da (vs. unlabeled methyl ester) |

Metabolic Context: The Role of O-Desmethyl MPA

Understanding the causality behind monitoring DM-MPA requires examining the biotransformation of MPA. The disposition of MPA is heavily reliant on hepatic and intestinal enzymes.

-

Phase II Metabolism (Major): UGT1A9 primarily converts MPA into the inactive MPA-7-O-glucuronide (MPAG), while UGT2B7 forms the pharmacologically active acyl-glucuronide (AcMPAG)[1].

-

Phase I Metabolism (Minor): Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 , mediate the demethylation of MPA to form DM-MPA[2].

Although DM-MPA is a minor metabolite, tracking its concentrations is critical during polypharmacy. Co-administration of CYP3A4/5 inhibitors or inducers can shunt MPA metabolism, altering the delicate balance of active vs. inactive metabolites and impacting overall drug exposure[2].

Figure 1: Biotransformation pathways of Mycophenolic Acid highlighting Phase I and Phase II metabolism.

Analytical Rationale: Why the Methyl Ester-d3?

In LC-MS/MS bioanalysis, the choice of internal standard dictates the reliability of the assay[1]. The use of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is driven by two mechanistic choices:

-

Deuteration (+3 Da Shift): The incorporation of three deuterium atoms provides a mass shift of +3 Da. This cleanly separates the internal standard's Multiple Reaction Monitoring (MRM) transition from the natural isotopic envelope of the unlabeled analyte, eliminating isotopic cross-talk and ensuring absolute specificity.

-

Esterification (Lipophilicity & Ionization): Carboxylic acids often suffer from poor peak shape and signal suppression in positive Electrospray Ionization (ESI+). By utilizing a methyl ester standard, analysts can employ pre-column derivatization (methylating the native DM-MPA in the sample). The esterified compounds exhibit superior retention on reversed-phase C18 columns and dramatically higher ionization efficiency, pushing the limits of detection into the low pg/mL range.

Experimental Protocol: LC-MS/MS Workflow

The following protocol outlines a self-validating LC-MS/MS system for quantifying DM-MPA using the Methyl Ester-d3 standard. The SIL-IS acts as a continuous internal control, validating extraction recovery and correcting for matrix-induced ionization suppression.

Phase 1: Matrix Standardization & Extraction

-

Aliquoting: Transfer 50 µL of human plasma (containing native DM-MPA) into a clean microcentrifuge tube.

-

IS Spiking: Add 10 µL of the O-Desmethyl Mycophenolic Acid Methyl Ester-d3 working solution (e.g., 100 ng/mL). Causality: Spiking the IS directly into the raw matrix ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS, preserving the quantitative ratio.

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. MPA and its metabolites are highly protein-bound (>97%); the organic solvent denatures plasma proteins, releasing the bound analytes.

-

Centrifugation: Vortex for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new glass vial.

Phase 2: Pre-Column Derivatization

-

Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

-

Methylation: Reconstitute the residue in 50 µL of Methanolic HCl (or an equivalent methylating agent) and incubate at 60°C for 30 minutes. Causality: This step converts all native DM-MPA into DM-MPA Methyl Ester, structurally matching the pre-derivatized d3-IS to ensure identical chromatographic behavior.

-

Quenching: Evaporate the derivatization reagent and reconstitute in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).

Phase 3: UHPLC-MS/MS Analysis

-

Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

-

Detection: Operate the mass spectrometer in ESI+ MRM mode. Track the specific precursor-to-product ion transitions for the derivatized native analyte and the +3 Da shifted transitions for the Methyl Ester-d3 standard.

Figure 2: Self-validating LC-MS/MS analytical workflow utilizing the SIL-IS to correct for matrix effects.

References

-

PubChem - (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid (O-Desmethyl Mycophenolic Acid). National Institutes of Health (NIH). Available at:[Link][3]

-

Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure . National Center for Biotechnology Information (PMC). Available at: [Link][2]

-

Therapeutic drug monitoring of mycophenolic acid and para-cresol in human plasma and dried blood spots: analytical assay . Scholaris. Available at: [Link][1]

Sources

Synthesis Pathways for Deuterated O-Desmethyl Mycophenolic Acid Derivatives: A Technical Guide for LC-MS/MS Internal Standards

Clinical Rationale & Target Selection

Mycophenolic acid (MPA) is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), widely utilized as an immunosuppressant to prevent graft rejection in solid organ transplantation. During its phase I metabolism, hepatic cytochrome P450 enzymes (primarily CYP3A4/5) mediate the demethylation of the C6-methoxy group on the phthalide core, yielding the minor active metabolite O-desmethyl mycophenolic acid (DM-MPA)[1].

In therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MPA and its circulating metabolites[2]. To correct for matrix effects and ion suppression inherent to LC-MS/MS workflows, stable isotope-labeled internal standards (SIL-IS) are strictly required. Synthesizing deuterated derivatives of DM-MPA, such as O-desmethyl mycophenolic acid methyl ester-d3 (C₁₇H₁₇D₃O₆)[3], provides an optimal +3 Da mass shift, ensuring high analytical specificity and robust quantification.

Metabolic pathway of MPA to DM-MPA and its integration into LC-MS/MS workflows.

Mechanistic Pathways for Synthesis

Designing a synthesis route for deuterated DM-MPA requires careful consideration of isotopic stability. Deuterating the aromatic ring directly via H/D exchange is prone to back-exchange in protic solvents. Therefore, incorporating the deuterium label onto a stable aliphatic moiety (such as a methyl ester) or relying on biological precursor accumulation are the preferred strategies.

The Semi-Synthetic Chemical Route

This pathway leverages commercially available MPA. The process involves a harsh Lewis acid-mediated demethylation followed by a selective isotopic esterification.

Causality of Reagent Choice: Boron tribromide (BBr₃) is selected over milder reagents because it rapidly and quantitatively cleaves the aryl methyl ether at the C6 position[4]. The reaction must be performed at cryogenic temperatures (-78 °C) to prevent the highly electrophilic BBr₃ from attacking the isolated hexenoic acid double bond. While the lactone ring of the phthalide core may transiently open under these harsh Lewis acidic conditions, it thermodynamically re-closes during the acidic aqueous workup, yielding the free phenol (DM-MPA). Subsequent esterification with methanol-d4 (CD₃OD) selectively targets the aliphatic carboxylic acid, leaving the aromatic hydroxyls intact.

Semi-synthetic workflow for generating DM-MPA methyl ester-d3 from MPA.

The Chemoenzymatic & Biocatalytic Route

An elegant alternative circumvents harsh chemical demethylation by utilizing the biosynthetic machinery of Penicillium brevicompactum. The mpa gene cluster is responsible for MPA biosynthesis. Specifically, the mpaG' gene encodes an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the final biosynthetic step: the methylation of DM-MPA to MPA[4].

Causality of Experimental Design: By engineering an mpaG' knockout strain, the biosynthetic pathway is truncated, leading to the biological accumulation of DM-MPA in the fermentation broth[4]. This intermediate can be extracted cleanly without the risk of double-bond isomerization or lactone cleavage. This biological system is inherently self-validating; the complete absence of MPA in the fermentation broth confirms the successful knockout and pure accumulation of the DM-MPA precursor, which can then be chemically deuterated.

Quantitative Data Presentation: Pathway Comparison

| Synthesis Pathway | Primary Reagents / Biologicals | Target Derivative | Expected Isotopic Purity | Scalability | Key Advantage |

| Semi-Synthetic | BBr₃, CH₂Cl₂, CD₃OD | DM-MPA Methyl Ester-d3 | > 99% | High | Rapid synthesis from cheap, commercially available MPA. |

| Chemoenzymatic | mpaG' knockout strain, CD₃I | Aromatic-d3 DM-MPA | > 98% | Medium | Avoids harsh Lewis acids; prevents lactone cleavage side-reactions. |

| Total Synthesis | Deuterated Orsellinic Acid | Core-Deuterated DM-MPA | > 99% | Low | Yields non-exchangeable deuterium directly on the aromatic ring. |

Experimental Protocols: Semi-Synthetic Workflow

The following protocol outlines the generation of O-desmethyl mycophenolic acid methyl ester-d3. Every phase includes a self-validating analytical step to ensure system integrity before proceeding.

Phase 1: Lewis Acid-Mediated Demethylation

-

Preparation: Dissolve 1.0 equivalent of Mycophenolic Acid in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add 3.0 equivalents of Boron tribromide (BBr₃) dropwise.

-

Causality: BBr₃ coordinates with the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond. The cryogenic temperature prevents unwanted electrophilic addition to the hexenoic acid double bond.

-

-

Reaction & Quenching: Stir for 2 hours, allowing the temperature to gradually rise to 0 °C. Quench carefully with ice water.

-

Causality: Water hydrolyzes the reactive boron complex, releasing the free phenol (DM-MPA) and re-closing any transiently opened lactone rings due to the acidic environment.

-

-

Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

System Validation: Take a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The complete disappearance of the MPA precursor peak (m/z 320) and the emergence of a single product peak at m/z 306 validates the quantitative cleavage of the aryl methyl ether.

Phase 2: Isotopic Esterification

-

Preparation: Dissolve the crude DM-MPA intermediate in a 10-fold volumetric excess of Methanol-d4 (CD₃OD).

-

Catalysis: Add a catalytic amount of concentrated H₂SO₄ (or thionyl chloride to generate DCl in situ).

-

Causality: The acid protonates the carboxylic acid carbonyl, increasing its electrophilicity for nucleophilic attack by CD₃OD, driving the equilibrium toward the deuterated methyl ester.

-

-

Reflux: Heat the mixture to 65 °C for 4 hours under a reflux condenser.

-

Purification: Neutralize the mixture with saturated NaHCO₃, extract with CH₂Cl₂, and purify via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

-

System Validation: Analyze the purified fraction via high-resolution mass spectrometry (HRMS). The presence of the [M+H]⁺ ion at m/z 324.1 (corresponding to C₁₇H₁₇D₃O₆) with <1% of the m/z 321.1 (unlabeled) peak validates the isotopic purity and structural integrity of the internal standard[3].

References

-

Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure. NIH PMC.[Link]

-

Functional Characterization of MpaG', the O-Methyltransferase Involved in the Biosynthesis of Mycophenolic Acid. ChemBioChem.[Link]

-

Association of ABCC2 haplotypes to Mycophenolic Acid Pharmacokinetics in Stable Kidney Transplant Recipients. NIH PMC.[Link]

-

Mycophenolic Acid-impurities (O-Desmethyl Mycophenolic Acid Methyl Ester-d3). Pharmaffiliates.[Link]

Sources

A Technical Guide to the Mass Fragmentation of O-Desmethyl Mycophenolic Acid Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the mass fragmentation pattern of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (O-DM-MPA-ME-d3). As a key internal standard in pharmacokinetic and bioanalytical studies of Mycophenolic Acid (MPA), a thorough understanding of its behavior in mass spectrometry is critical for robust and accurate quantification. This document delineates the predicted fragmentation pathways under common ionization techniques, explains the rationale behind experimental design for method development, and offers detailed, field-tested protocols. We will explore the structural features that dictate the fragmentation cascade, the influence of the deuterated methyl group, and how these insights translate into building reliable and sensitive analytical methods.

Introduction: The Role of O-DM-MPA-ME-d3 in Mycophenolic Acid Bioanalysis

Mycophenolic Acid (MPA) is a potent immunosuppressant widely used to prevent rejection in solid organ transplant recipients. Its therapeutic window is narrow, necessitating precise pharmacokinetic monitoring to ensure efficacy while minimizing toxicity. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.

Stable isotope-labeled internal standards are fundamental to achieving accurate and precise quantification in LC-MS by compensating for matrix effects and variations in sample preparation and instrument response. O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a derivative of a major MPA metabolite, O-Desmethyl Mycophenolic Acid, and is often used as an internal standard. Its structural similarity to MPA ensures it co-elutes and ionizes similarly, while its mass shift from the d3-methyl group allows for its distinct detection. Understanding its fragmentation is not merely an academic exercise; it is the bedrock upon which a robust, specific, and reliable bioanalytical method is built.

This guide will deconstruct the fragmentation of this molecule, providing the user with the foundational knowledge to develop and troubleshoot LC-MS/MS methods for MPA and its metabolites.

Predicted Mass Fragmentation Pathways

The fragmentation of O-DM-MPA-ME-d3 is primarily dictated by its core structure, which it shares with MPA, and the modifications of the phenolic hydroxyl group and the carboxylic acid. The analysis will focus on positive ion mode electrospray ionization (ESI), which is commonly employed for this class of compounds.

Parent Molecule Structure

First, let's visualize the structure of our analyte.

Caption: Chemical structure of O-Desmethyl Mycophenolic Acid Methyl Ester-d3.

The key structural features influencing fragmentation are:

-

The lactone ring.

-

The unsaturated side chain.

-

The aromatic ring with its methoxy and ether linkages.

-

The deuterated methyl ester group (-COOCD3).

Ionization and Precursor Ion Formation

In positive mode ESI, the molecule is expected to protonate. The most likely sites for protonation are the oxygen atoms of the methoxy group, the ester carbonyl, or the lactone carbonyl. The protonated molecule, [M+H]+, will serve as our precursor ion for MS/MS analysis.

Given the molecular formula C17H17D3O6, the monoisotopic mass of the neutral molecule is approximately 335.15 Da. Therefore, the expected m/z for the protonated precursor ion [M+H]+ will be approximately 336.15 .

Major Fragmentation Pathways and Product Ions

Upon collisional activation (CID), the [M+H]+ ion will undergo a series of characteristic fragmentations. The presence of the stable isotope label (d3) is crucial, as it helps confirm the identity of fragments containing the methyl ester group.

Caption: Predicted major fragmentation pathways of protonated O-DM-MPA-ME-d3.

Pathway 1: Loss of Deuterated Methanol (CD3OH)

-

Mechanism: This is often a facile loss from protonated methyl esters. The protonated ester undergoes a neutral loss of methanol. Due to the deuterium labeling, we expect a loss of 35 Da (CD3OH) instead of 32 Da (CH3OH).

-

Resulting Ion: [M+H - CD3OH]+

-

Expected m/z: 336.15 - 35.03 = 301.12

-

Significance: This is predicted to be a prominent and highly specific fragment ion, making it an excellent candidate for a quantifier ion in an MRM (Multiple Reaction Monitoring) assay.

Pathway 2: Cleavage of the Unsaturated Side Chain

-

Mechanism: Fragmentation can occur along the long unsaturated alkyl side chain attached to the lactone ring. A common cleavage point is the benzylic-like position, leading to the loss of the side chain.

-

Resulting Ion: An ion representing the core phthalide structure.

-

Expected m/z: A fragment with m/z around 207.07 is characteristic of the mycophenolic acid core structure. This ion is formed by the cleavage of the C-C bond connecting the side chain to the lactone ring, followed by a hydrogen rearrangement.

-

Significance: This fragment is common to MPA and its metabolites. While useful, its lack of the d3 label means it doesn't offer the same level of specificity as fragments retaining the label.

Pathway 3: Loss of Water (H2O)

-

Mechanism: A neutral loss of water (18 Da) can occur from the protonated molecule, often from the hydroxyl group on the aromatic ring and a nearby hydrogen.

-

Resulting Ion: [M+H - H2O]+

-

Expected m/z: 336.15 - 18.01 = 318.14

-

Significance: This is a common fragmentation pathway for molecules containing hydroxyl groups. It can serve as a potential qualifier transition.

Pathway 4: Secondary Fragmentation

-

The prominent fragment at m/z 301.12 can undergo further fragmentation. A common subsequent loss is carbon monoxide (CO, 28 Da) from the lactone ring.

-

Resulting Ion: [M+H - CD3OH - CO]+

-

Expected m/z: 301.12 - 28.00 = 273.12

-

Significance: This secondary fragment can be used as a qualifier ion to enhance the specificity of the analytical method.

Summary of Predicted Transitions

The insights above can be summarized into potential MRM transitions for method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Role in Assay |

| 336.15 | 301.12 | [M+H - CD3OH]+ | Primary Quantifier |

| 336.15 | 207.07 | [Phthalide Core]+ | Primary Qualifier |

| 336.15 | 273.12 | [M+H - CD3OH - CO]+ | Secondary Qualifier |

Experimental Protocol: Verification of Fragmentation Pattern

The following protocol outlines a systematic approach to confirm the predicted fragmentation pattern using a standard triple quadrupole mass spectrometer.

Materials and Reagents

-

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

Workflow Diagram

Caption: Step-by-step workflow for mass spectrometer tuning and fragmentation analysis.

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare a 1 µg/mL stock solution of O-DM-MPA-ME-d3 in methanol.

-

For infusion, dilute the stock solution to 100 ng/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

-

-

Mass Spectrometer Infusion:

-

Set up the mass spectrometer for direct infusion using a syringe pump.

-

Infuse the 100 ng/mL solution at a flow rate of 5-10 µL/min.

-

Use positive electrospray ionization (ESI+). Typical source parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Nebulizer Gas (Nitrogen): Instrument-specific settings.

-

-

-

Precursor Ion Identification (Q1 Scan):

-

Perform a full scan in the Q1 mass analyzer over a range of m/z 100-500.

-

Verify the presence of a strong signal at m/z ≈ 336.15, corresponding to the [M+H]+ ion. Optimize source parameters to maximize the intensity of this ion.

-

-

Product Ion Scan (MS/MS):

-

Switch to Product Ion Scan mode.

-

Set the Q1 mass analyzer to isolate the precursor ion (m/z 336.15).

-

Apply collision energy (CE) in the collision cell (Q2). Start with a CE of 20 eV and then ramp the energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes. This helps in identifying both low-energy and high-energy fragments.

-

Scan the Q3 mass analyzer over a range of m/z 50-350 to detect all resulting product ions.

-

-

Data Analysis and Interpretation:

-

Examine the resulting product ion spectrum.

-

Identify the major fragment ions and compare their m/z values to the predicted values (301.12, 207.07, 318.14, 273.12).

-

Record the optimal collision energy that produces the most intense and stable signal for the desired quantifier and qualifier ions.

-

-

MRM Method Finalization:

-

Based on the product ion scan data, select the most intense and specific transition as the quantifier (e.g., 336.15 -> 301.12).

-

Select one or two other distinct fragments as qualifier transitions to ensure identity confirmation (e.g., 336.15 -> 207.07).

-

Optimize the dwell time for each transition to ensure an adequate number of data points across the chromatographic peak (typically >15).

-

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The observation of the d3-labeled fragment (m/z 301.12) from the d3-labeled precursor (m/z 336.15) provides high confidence in the fragmentation pathway. The mass difference of 3 Da compared to the analogous fragment from non-labeled O-Desmethyl Mycophenolic Acid Methyl Ester serves as a definitive confirmation. Furthermore, the use of both quantifier and qualifier ions, as determined by this empirical process, is a cornerstone of regulatory guidelines for bioanalytical method validation, ensuring the assay is both specific and robust.

Conclusion

The mass fragmentation of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is predictable and driven by its core chemical structure. The most prominent and analytically useful fragmentation pathway involves the neutral loss of deuterated methanol (CD3OH) from the protonated precursor molecule, yielding a highly specific product ion at m/z ≈ 301.12. This transition is ideal for use as a quantifier in MRM-based assays. By systematically applying the experimental workflow detailed in this guide, researchers can empirically verify these pathways, optimize instrument parameters, and develop highly sensitive and specific LC-MS/MS methods for the accurate quantification of Mycophenolic Acid in complex biological matrices. This foundational understanding is paramount to achieving the data quality and reliability required in both clinical research and drug development settings.

References

-

PubChem - O-Desmethyl Mycophenolic Acid Methyl Ester-d3. National Center for Biotechnology Information. [Link]

Isotopic Purity Analysis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 Reference Standards: A Methodological Guide for LC-MS/MS Bioanalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Bioanalytical Chemistry, Pharmacokinetics

Executive Summary

In therapeutic drug monitoring and pharmacokinetic (PK) profiling, the quantification of mycophenolic acid (MPA) and its metabolites requires extreme analytical rigor. O-Desmethyl Mycophenolic Acid Methyl Ester-d3 serves as a critical stable isotope-labeled internal standard (SIL-IS) for quantifying related impurities and metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, the analytical integrity of an SIL-IS is fundamentally dictated by its isotopic purity . Trace amounts of the unlabeled isotopologue (D0) remaining from the synthesis process can cause direct interference—known as "cross-talk"—with the analyte's signal. This whitepaper provides an in-depth, mechanistic guide to evaluating the isotopic purity of O-Desmethyl Mycophenolic Acid Methyl Ester-d3, ensuring compliance with stringent regulatory standards and safeguarding the Lower Limit of Quantification (LLOQ).

Mechanistic Background: The Causality of Isotopic Purity

The Physics of Stable Isotope Labeling

O-Desmethyl Mycophenolic Acid Methyl Ester has a nominal molecular weight of approximately 320 Da. To act as an effective internal standard, it is synthesized with three deuterium atoms (-d3), providing a +3 Da mass shift.

Why a +3 Da shift? For small organic molecules, natural isotopic abundance (primarily 13C , 18O , and 15N ) creates an isotopic envelope at M+1 and M+2. A mass difference of at least 3 atomic mass units is the required threshold to ensure the SIL-IS mass window is completely resolved from the natural isotopic envelope of the unlabeled analyte[1].

The Threat of D0 Contamination and Cross-Talk

Deuterated standards are synthesized using isotopically enriched precursors. If the deuteration reaction is incomplete, the final reference standard will contain a distribution of D3, D2, D1, and critically, D0 (unlabeled) molecules .

Because the SIL-IS is spiked into every sample at a constant, relatively high concentration, any D0 impurity in the standard directly contributes to the analyte's Multiple Reaction Monitoring (MRM) channel. This phenomenon artificially inflates the analyte signal at the low end of the calibration curve, destroying assay linearity and compromising the LLOQ[2].

Regulatory Grounding

The FDA M10 Guidance on Bioanalytical Method Validation explicitly addresses this risk. It mandates that when MS detection is used, the labeled standard must be of high isotopic purity and free from isotope exchange reactions. The guidance requires that the presence of unlabeled analyte be empirically checked and its potential influence evaluated during method validation[3].

Experimental Protocol: Isotopic Purity & Cross-Talk Validation

To ensure analytical trustworthiness, the evaluation of isotopic purity must be a self-validating system . You cannot rely solely on the manufacturer's Certificate of Analysis (CoA); the standard must be tested under the exact LC-MS/MS conditions of the intended assay to account for in-source fragmentation and matrix effects.

Step-by-Step Methodology

Step 1: Reagent & Solution Preparation

-

Analyte LLOQ Sample: Prepare a sample in the biological matrix containing the unlabeled analyte exactly at the target LLOQ concentration.

-

Zero Sample (IS-Only): Prepare a blank matrix sample spiked only with the O-Desmethyl Mycophenolic Acid Methyl Ester-d3 at the intended working concentration (e.g., 100 ng/mL).

-

Causality: The Zero Sample isolates the SIL-IS. Any signal detected in the analyte's MRM channel in this sample is directly attributable to isotopic impurity (D0 contamination) or instrument carryover.

Step 2: LC-MS/MS Instrument Optimization

-

Tune the mass spectrometer to monitor the specific MRM transitions for both the unlabeled analyte ( [M+H]+→Fragment ) and the D3-IS ( [M+3+H]+→Fragment ).

-

Causality: Ensure the collision energy (CE) and declustering potential (DP) are optimized identically for both isotopologues to prevent biased ionization efficiencies.

Step 3: Chromatographic Separation

-

Develop a gradient that elutes the analyte and SIL-IS symmetrically.

-

Causality: Deuterium labeling can cause a slight "isotope effect" resulting in a minor retention time shift (typically <0.1 min) compared to the unlabeled analyte[1]. The integration window must encompass both peaks without capturing adjacent isobaric interferences.

Step 4: Data Acquisition & Ratiometric Analysis

-

Inject the samples in the following sequence: Blank Matrix → LLOQ Sample → Blank Matrix → Zero Sample.

-

Extract the chromatograms for both the D0 and D3 MRM channels.

Step 5: Acceptance Criteria Evaluation

-

Calculate the cross-talk ratio:

Cross-Talk (%)=(Area of D0 in LLOQ SampleArea of D0 in Zero Sample)×100 -

Regulatory Threshold: The D0 peak area in the Zero Sample must be ≤20% of the D0 peak area in the LLOQ sample[3].

Visualizations of Analytical Logic

To conceptualize the workflow and decision-making process, the following logical diagrams map the validation sequence.

Caption: LC-MS/MS workflow for evaluating SIL-IS isotopic purity and cross-talk.

Caption: Decision matrix for SIL-IS cross-talk validation per FDA M10 guidelines.

Quantitative Data Presentation

The following table summarizes the theoretical isotopic distribution requirements and troubleshooting strategies for O-Desmethyl Mycophenolic Acid Methyl Ester-d3.

Table 1: Isotopic Distribution and Cross-Talk Troubleshooting

| Parameter | Target Specification | Causality / Troubleshooting Action |

| Isotopic Enrichment (D3) | >99.0% | Ensures the vast majority of the standard acts as the intended internal standard, maximizing the M+3 signal. |

| D0 Contribution (Unlabeled) | <0.1% (Absolute) | High D0 levels cause direct interference at the LLOQ. Action: If D0 > 0.1%, procure a higher purity lot. |

| Cross-Talk (% of LLOQ) | ≤20% | Regulatory limit[3]. Action: If >20% , reduce the working concentration of the SIL-IS to lower the absolute D0 contribution, provided the IS signal remains robust (signal-to-noise > 50). |

| H/D Exchange Stability | No D-loss in solution | Deuterium on exchangeable protons (e.g., -OH) will scramble in protic solvents (MeOH/H2O)[4]. Ensure the -d3 label is on a stable carbon (e.g., the methyl ester group). |

Conclusion & Best Practices

The isotopic purity of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is not a static metric; it is an operational variable that interacts directly with assay sensitivity. A standard with 99.5% isotopic purity may still fail validation if the working concentration is set too high relative to the LLOQ.

Key Takeaways for the Application Scientist:

-

Always Validate In-Matrix: Isotopic purity must be assessed in the biological matrix to account for matrix-induced ion suppression, which can alter the apparent D0/D3 ratio.

-

Optimize IS Concentration: The concentration of the SIL-IS should be high enough to minimize variation during extraction, but low enough to keep its D0 contribution well below 20% of the LLOQ.

-

Beware of Scrambling: Ensure sample preparation conditions (pH, solvent choice) do not induce Hydrogen/Deuterium (H/D) exchange, which artificially degrades isotopic purity during the assay[4].

References

-

FDA M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA). URL:[Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Bio-Szeparáció Kft. URL: [Link]

-

Quantitative GC-NICI-MS and GC-NICI-MS/MS analysis by using isotopologs as internal standards: A tutorial review. PubMed (National Institutes of Health). URL: [Link]

Sources

Pharmacokinetic Properties and Metabolic Profiling of O-desmethyl Mycophenolic Acid (DM-MPA)

Executive Summary

Mycophenolic acid (MPA) is a cornerstone immunosuppressant utilized in solid organ transplantation, functioning as a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH)[1]. While the pharmacokinetic profile of MPA is predominantly governed by Phase II glucuronidation—yielding the highly abundant, inactive 7-O-glucuronide (MPAG) and the immunologically active acyl-glucuronide (AcMPAG)—a secondary Phase I oxidative pathway plays a critical role in its overall disposition[2].

This whitepaper provides an in-depth technical analysis of 6-O-desmethyl-mycophenolic acid (DM-MPA) , the primary Phase I metabolite of MPA. By examining its formation kinetics, CYP450-mediated pathways, and the validated experimental protocols required for its quantification, this guide equips researchers and drug development professionals with the mechanistic insights necessary to evaluate MPA-induced drug-drug interactions (DDIs) in polypharmacy settings.

Mechanistic Overview of MPA Phase I Metabolism

The biotransformation of MPA into DM-MPA represents a critical intersection between Phase I oxidation and Phase II conjugation. Unlike the parent compound, which is directly conjugated by UGT1A8 and UGT1A9, a fraction of MPA undergoes O-demethylation mediated by hepatic cytochrome P450 enzymes[1].

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP-expressing cell lines have definitively identified CYP3A4 and CYP3A5 as the primary catalysts for this demethylation, with CYP2C8 contributing to a lesser extent[3]. Once formed, the transient DM-MPA metabolite undergoes rapid secondary Phase II metabolism. Although structural isolation is challenging due to minute physiological fractions, mass spectrometry theoretically characterizes these secondary metabolites as the 4-O-phenyl and 6-O-phenyl glucuronides of DM-MPA[1].

Caption: Phase I and II metabolic pathway of Mycophenolic Acid yielding DM-MPA and its glucuronides.

Pharmacokinetic and Kinetic Parameters of DM-MPA

Understanding the enzyme kinetics of DM-MPA formation is essential for predicting clearance rates and potential saturation events. Kinetic evaluations in human liver microsomes reveal that MPA acts as a substrate for CYP3A4/5 with a specific affinity and maximum velocity.

Enzyme Kinetics

The Michaelis-Menten constant ( Km ) and maximum velocity ( Vmax ) for the formation of DM-MPA provide a quantitative baseline for its metabolic efficiency[3].

Table 1: Kinetic Parameters of DM-MPA Formation in Human Liver Microsomes

| Kinetic Parameter | Value | Standard Deviation | Mechanistic Significance |

| Apparent Km | 0.83 mmol/L | ± 0.06 | Indicates the binding affinity of CYP3A4/5 for the MPA substrate. |

| Vmax | 5.57 pmol/mg/min | ± 0.29 | Represents the maximum rate of Phase I O-demethylation. |

Enzyme Inhibition Profiling

To validate the specific CYP isoforms responsible for DM-MPA generation, isoform-specific chemical inhibitors are utilized. The reduction in DM-MPA formation upon the introduction of these inhibitors confirms the dominant role of the CYP3A family[3].

Table 2: Isoform-Specific Inhibition of DM-MPA Formation

| Inhibitor | Target Isoform | % Inhibition of DM-MPA Formation | Clinical Implication |

| Ketoconazole | CYP3A4 / CYP3A5 | 50.3% | Confirms CYP3A as the primary metabolic driver. |

| Trimethoprim | CYP2C8 | 30.1% | Highlights CYP2C8 as a secondary, minor contributor. |

In Vitro Experimental Workflow for DM-MPA Characterization

To ensure high scientific integrity and reproducibility, the quantification of DM-MPA requires a self-validating experimental design. Because DM-MPA is a minor metabolite, distinguishing it from the massive excess of parent MPA requires precise enzymatic control followed by highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Step-by-Step Methodology: Microsomal Stability and Metabolite Identification

-

Preparation of Human Liver Microsomes (HLM):

-

Action: Thaw pooled HLMs on ice and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Pooled HLMs provide a representative baseline of hepatic CYP expression, accounting for inter-individual genetic variability. The specific pH maintains the structural integrity of the membrane-bound CYPs.

-

-

Substrate Incubation:

-

Action: Spike the HLM suspension with MPA to achieve targeted therapeutic concentrations (e.g., 10–50 µg/mL). Pre-incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics once the reaction is initiated.

-

-

Initiation via NADPH Regenerating System:

-

Action: Add an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

-

Causality: Cytochrome P450 enzymes are monooxygenases that strictly require NADPH as an electron donor to drive the catalytic cycle of O-demethylation.

-

-

Reaction Quenching:

-

Action: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately mix it with an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

-

Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity. This "freezes" the metabolic profile at the exact time point for accurate kinetic modeling.

-

-

Centrifugation and LC-MS/MS Quantification:

-

Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Extract the supernatant and inject it into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM).

-

Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. MRM transitions specifically isolate the mass-to-charge (m/z) ratio of DM-MPA, allowing for precise quantification independent of the highly abundant parent MPA and MPAG metabolites.

-

Caption: Step-by-step in vitro microsomal assay workflow for DM-MPA quantification via LC-MS/MS.

Clinical Implications: Drug-Drug Interactions (DDIs)

The identification of DM-MPA as a CYP3A4/5 product has profound clinical implications for transplant recipients undergoing polypharmacy. Because MPA is administered at relatively high doses (resulting in high plasma concentrations), it possesses the potential to act as a competitive inhibitor for CYP3A enzymes[3].

In vitro evidence demonstrates that when MPA concentrations exceed the standard therapeutic range, it significantly decreases the metabolism of co-administered calcineurin inhibitors, specifically tacrolimus [3]. Because tacrolimus relies heavily on CYP3A4/5 for its own clearance, competitive inhibition by MPA can lead to elevated, potentially nephrotoxic levels of tacrolimus in the blood[2]. Interestingly, this competitive inhibition does not clinically impact cyclosporine metabolism, highlighting the necessity for precise therapeutic drug monitoring (TDM) when adjusting specific immunosuppressive regimens[3].

References

-

PharmGKB summary: mycophenolic acid pathway - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

-

Dose-adjusted and dose/kg-adjusted concentrations of mycophenolic acid precursors reflect metabolic ratios of their metabolites in contrast with tacrolimus and cyclosporine Source: Portland Press URL:[Link]

-

Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Physiochemical Profiling and Bioanalytical Applications of O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Executive Summary

Mycophenolic acid (MPA) is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), widely utilized as an immunosuppressant in solid organ transplantation[1]. Because MPA exhibits highly variable pharmacokinetics and a narrow therapeutic index, therapeutic drug monitoring (TDM) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the clinical gold standard.

In the realm of advanced bioanalysis, the accuracy of LC-MS/MS relies entirely on the quality of the internal standard (IS). O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (CAS: 1331670-20-2) serves a critical dual purpose: it is a highly specific stable-isotope labeled (SIL) internal standard for quantifying MPA metabolites, and it acts as a vital intermediate in the synthesis of Mycophenolic acid-d3[2],[3]. This whitepaper dissects its physiochemical properties, structural rationale, and provides a self-validating analytical workflow for its application.

Physiochemical Properties & Structural Rationale

O-Desmethyl Mycophenolic Acid Methyl Ester is a structural isomer of MPA. While MPA possesses a methoxy group on the isobenzofuran ring and a free carboxylic acid tail, its O-desmethyl methyl ester derivative features a phenolic hydroxyl and an esterified tail.

The Causality of Derivatization:

-

Esterification (Methyl Ester): The free carboxylic acid moiety of native MPA is highly polar and prone to secondary interactions with residual silanols on reverse-phase C18 stationary phases, which frequently causes chromatographic peak tailing. Esterification neutralizes this charge, increasing the molecule's hydrophobicity. This sharpens the chromatographic peak and drastically improves retention time reproducibility.

-

Isotopic Labeling (d3): The incorporation of three deuterium atoms on the methyl ester group provides a precise +3 Da mass shift. This ensures that the precursor ion of the IS sits well outside the natural isotopic envelope (M+1, M+2) of the unlabeled analyte. This mass separation is critical to eliminate isotopic cross-talk, preventing false-positive integrations during low-concentration TDM[1].

Table 1: Core Physiochemical Properties

| Property | Specification |

| Chemical Name | O-Desmethyl Mycophenolic Acid Methyl Ester-d3 |

| CAS Number | 1331670-20-2[3] |

| Molecular Formula | C₁₇H₁₇D₃O₆[3] |

| Molecular Weight | 323.36 g/mol [3] |

| Isotopic Enrichment | >99% Atom D |

| Physical State | Solid / Neat Powder |

| Primary Application | LC-MS/MS Internal Standard / Synthetic Intermediate[2] |

Biosynthetic and Derivatization Pathway

The synthesis of this standard mirrors the Phase I metabolism of MPA. In vivo, MPA undergoes CYP450-mediated demethylation to form O-desmethyl MPA. In the laboratory, subsequent esterification with deuterated methanol (CD₃OD) yields the d3-methyl ester. Because of its stability, it is frequently utilized as a direct intermediate to synthesize Mycophenolic acid-d3[2].

Figure 1: Biosynthetic and derivatization pathway of O-Desmethyl Mycophenolic Acid Methyl Ester-d3.

Bioanalytical Workflow: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in pharmacokinetic data, the analytical protocol must be a self-validating system. The following UPLC-MS/MS workflow utilizes O-Desmethyl Mycophenolic Acid Methyl Ester-d3 to dynamically correct for matrix effects, extraction losses, and ionization fluctuations,[1].

Step-by-Step Methodology

-

Sample Aliquoting & IS Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the IS working solution (O-Desmethyl MPA Methyl Ester-d3, 50 ng/mL). Self-Validation Check: The absolute peak area of the IS must remain within ±15% across all patient samples and calibrators. A drop in IS area flags a localized matrix suppression event or an injection error.

-

Protein Precipitation (The Causality of Zinc): Add 200 µL of a precipitating reagent consisting of 0.4 M Zinc Sulfate and Methanol (1:4 v/v). Causality: Methanol alone precipitates large proteins but leaves smaller soluble proteins in the matrix, which can precipitate later in the column or cause severe ion suppression. Zinc sulfate acts as a chaotropic agent; the Zn²⁺ ions complex with the remaining proteins to yield a highly purified, MS-compatible supernatant.

-

Centrifugation: Vortex the plate for 30 seconds to ensure homogeneous precipitation, then centrifuge at 10,000 rpm for 4 minutes at 4°C.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto an Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm). Utilize an isocratic mobile phase of Acetonitrile and 10 mM Ammonium Formate (pH 3.0) at a flow rate of 0.4 mL/min[1].

-

ESI-MS/MS Detection: Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions for Quantification

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| MPA (Unlabeled) | 319.1 | 191.1 | 80 | 16 |

| O-Desmethyl MPA ME-d3 (IS) | 322.1 | 191.1 | 80 | 16 |

(Note: The product ion at 191.1 m/z represents the core isobenzofuran ring. Because the d3 label is located on the methyl ester tail which is lost during collision-induced dissociation, both the analyte and the IS share the same highly stable product ion.)

Figure 2: Self-validating LC-MS/MS workflow utilizing the d3-labeled internal standard.

System Suitability and Data Integrity Metrics

A bioanalytical protocol is only as reliable as its internal validation checks. When utilizing O-Desmethyl Mycophenolic Acid Methyl Ester-d3, the following metrics must be actively monitored:

-

Matrix Factor (MF) Evaluation: Calculate the MF by comparing the IS peak area in post-extraction spiked blank plasma versus neat solvent. A self-validating system requires the MF to remain between 0.95 and 1.05, proving the extraction methodology has neutralized ion suppression[4].

-

Carryover Assessment: Injecting a solvent blank immediately after the Upper Limit of Quantification (ULOQ) must yield an analyte peak area of <20% of the Lower Limit of Quantification (LLOQ). The increased hydrophobicity of the methyl ester derivative makes monitoring column wash steps critical.

References

-

Mycophenolic Acid-impurities (O-Desmethyl Mycophenolic Acid Methyl Ester-d3) Source: Pharmaffiliates URL:[Link]

-

Rapid Analysis of Mycophenolic Acid in Human Plasma Using an Agilent Triple Quadrupole LC/MS/MS System Source: HPST (Agilent Technologies Application Note) URL:[Link]

-

Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of O-Desmethyl Mycophenolic Acid Methyl Ester Using a Deuterated (-d3) Internal Standard

Executive Summary

Mycophenolic acid (MPA) is a cornerstone immunosuppressant utilized in organ transplantation and autoimmune therapies. While clinical therapeutic drug monitoring (TDM) primarily focuses on MPA and its major glucuronide metabolites (MPAG and AcMPAG), the rigorous quantification of phase I metabolites and prodrug impurities—such as O-Desmethyl Mycophenolic Acid Methyl Ester —is critical during pharmaceutical formulation stability testing and advanced pharmacokinetic profiling [1].

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of O-Desmethyl Mycophenolic Acid Methyl Ester in biological matrices. By leveraging O-Desmethyl Mycophenolic Acid Methyl Ester-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method achieves unparalleled accuracy, overcoming the cross-reactivity and matrix effect limitations inherent to traditional immunoassays [2].

Mechanistic Insights & Analytical Strategy

The Fallacy of Immunoassays and the LC-MS/MS Imperative

Historically, clinical laboratories relied on enzyme-multiplied immunoassay techniques (EMIT) for MPA monitoring. However, these assays suffer from a well-documented positive bias (up to 15–20%) due to antibody cross-reactivity with structurally similar metabolites [3]. LC-MS/MS bypasses this limitation through orthogonal separation: chromatographic retention time ( tR ) combined with highly specific mass-to-charge ( m/z ) precursor-to-product ion transitions.

Causality of the SIL-IS Selection

In Electrospray Ionization (ESI), co-eluting matrix components (e.g., plasma phospholipids) compete with the target analyte for charge on the droplet surface, leading to unpredictable ion suppression or enhancement. We utilize O-Desmethyl Mycophenolic Acid Methyl Ester-d3 because the substitution of three hydrogen atoms with deuterium on the methyl ester group alters the molecular weight by +3 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte. Crucially, the -d3 isotopologue retains identical physicochemical properties (pKa, lipophilicity) to the target. It co-elutes exactly with the analyte, meaning both molecules experience the exact same matrix suppression environment. Consequently, the ratio of their MS/MS peak areas remains constant, mathematically canceling out the matrix effect.

Figure 1: Mechanism of Stable Isotope-Labeled Internal Standard (SIL-IS) correcting matrix effects.

Experimental Methodology

Reagents and Materials

-

Target Analyte: O-Desmethyl Mycophenolic Acid Methyl Ester (Reference Standard, Purity >99%).

-

Internal Standard: O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (SIL-IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: Formic Acid (FA), Zinc Sulfate Heptahydrate ( ZnSO4⋅7H2O ).

Sample Preparation: Zinc-Mediated Protein Precipitation

Traditional organic solvent precipitation often leaves residual small proteins that can foul the UHPLC column. We employ a hybrid precipitation strategy.

-

Aliquot: Transfer 50 µL of plasma (or reconstituted formulation) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% MeOH).

-

Precipitation: Add 150 µL of cold precipitation reagent (0.1 M ZnSO4 in Methanol, 20:80 v/v). Causality: The Zn2+ ions form insoluble complexes with negatively charged residues on plasma proteins, dramatically increasing the precipitation efficiency and yielding a cleaner supernatant than methanol alone [1].

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

Figure 2: Sample preparation and LC-MS/MS workflow for target analyte quantification.

Liquid Chromatography (UHPLC) Conditions

Separation is performed on a sub-2 µm C18 column to ensure sharp peak shapes and rapid resolution from isobaric interferences.

Table 1: UHPLC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in ACN) |

| 0.00 | 0.40 | 80% | 20% |

| 0.50 | 0.40 | 80% | 20% |

| 3.00 | 0.40 | 10% | 90% |

| 4.00 | 0.40 | 10% | 90% |

| 4.10 | 0.40 | 80% | 20% |

| 5.50 | 0.40 | 80% | 20% |

Column Temperature: 45°C (Reduces mobile phase viscosity and system backpressure). Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions

Detection is executed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) mode. The precursor ions are the protonated molecules [M+H]+ . Upon Collision-Induced Dissociation (CID) with Argon gas, the molecule cleaves at the isobenzofuranone ring, yielding a highly stable product ion at m/z 207.1. Because the -d3 label is located on the peripheral methyl ester group which is lost during this specific fragmentation pathway, both the analyte and the IS share the same product ion mass, though their precursor masses differ by 3 Da.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) |

| Analyte | 321.1 | 207.1 | 50 | 22 |

| Analyte (Qualifier) | 321.1 | 159.1 | 50 | 35 |

| SIL-IS (-d3) | 324.1 | 207.1 | 50 | 22 |

Self-Validating System & Acceptance Criteria

To ensure absolute trustworthiness of the generated data, the protocol must operate as a self-validating system in accordance with FDA/ICH M10 bioanalytical guidelines. Every analytical batch must include the following systemic checks:

-

Double Blank (No Analyte, No IS): Verifies the absence of column carryover from previous high-concentration injections.

-

Zero Sample (Blank + IS): Confirms isotopic purity of the SIL-IS. If the -d3 standard contains trace amounts of unlabeled analyte (cross-talk), it will falsely elevate the baseline. The analyte signal in the Zero Sample must be ≤5% of the Lower Limit of Quantification (LLOQ).

-

Quality Control (QC) Bracketing: Low, Mid, and High QC samples must be interspersed every 20 experimental samples.

Table 3: Bioanalytical Validation Acceptance Criteria

| Parameter | FDA/ICH M10 Acceptance Limit | Causality / Purpose |

| Linearity ( R2 ) | ≥0.990 | Ensures proportional detector response across the dynamic range (e.g., 1 - 1000 ng/mL). |

| Accuracy (Bias %) | ±15% ( ±20% at LLOQ) | Confirms the measured concentration reflects the true physiological/formulation value. |

| Precision (CV %) | ≤15% ( ≤20% at LLOQ) | Verifies the repeatability of the ZnSO4 extraction and LC-MS/MS injection process. |

| Matrix Factor (MF) | IS-Normalized MF 0.85−1.15 | Proves the -d3 SIL-IS is effectively neutralizing plasma ion suppression [2]. |

References

-

Garg, U., Munar, A., & Frazee, C. (2022). Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. National Institutes of Health (PMC). Available at:[Link]

-

Clinical Laboratory International. (2024). Mycophenolic acid, A glimpse into therapeutic drug monitoring. Clinical Laboratory Int. Available at:[Link]

Using O-Desmethyl Mycophenolic Acid Methyl Ester-d3 as an internal standard for therapeutic drug monitoring

Executive Summary

Mycophenolic acid (MPA) is a potent, widely prescribed immunosuppressant critical for preventing graft rejection in solid organ transplantation and managing severe autoimmune disorders. Due to its narrow therapeutic index, high inter-patient pharmacokinetic variability, and complex metabolic pathways, Therapeutic Drug Monitoring (TDM) is a clinical necessity[1]. This application note details the bioanalytical rationale and self-validating experimental protocol for quantifying MPA using O-Desmethyl Mycophenolic Acid Methyl Ester-d3 as a premium stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: MPA Metabolism and the Rationale for TDM

MPA is typically administered as the prodrug mycophenolate mofetil (MMF) or as enteric-coated mycophenolate sodium (EC-MPS). Upon absorption, carboxylesterases (CES1 and CES2) rapidly hydrolyze MMF into the active MPA moiety[2][3]. MPA exerts its immunosuppressive effect by selectively and reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH), thereby halting the de novo synthesis of guanosine nucleotides essential for T and B lymphocyte proliferation[1][3].

The pharmacokinetics of MPA are notoriously complex due to extensive hepatic and intestinal metabolism. MPA is primarily glucuronidated by UGT1A9 into the inactive metabolite MPA-7-O-glucuronide (MPAG), and by UGT2B7 into the pharmacologically active and potentially toxic acyl glucuronide (AcMPAG)[2][3]. Furthermore, a minor phase I metabolic pathway mediated by CYP3A4 and CYP3A5 yields 6-O-desmethyl-mycophenolic acid (DM-MPA)[1][3]. Crucially, MPAG undergoes extensive enterohepatic recirculation (EHR) via ABCC2 (MRP2) transporters, leading to secondary plasma peaks that complicate area-under-the-curve (AUC) estimations[1][2].

Fig 1. Mycophenolic acid metabolism pathway highlighting key enzymes and metabolites.

Chemical Rationale: The Isomeric Advantage of DM-MPA-Me-d3

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement in the electrospray ionization source) can severely compromise quantitative accuracy. To counteract this, a stable isotope-labeled internal standard is required.

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (Molecular Formula: C17H17D3O6, MW: 323.36) is a highly specialized SIL-IS[4]. Its structural design offers a brilliant analytical advantage:

-

Isomeric Mimicry: The base formula of MPA is C17H20O6. O-Desmethyl MPA lacks a methyl group on the phenolic oxygen, but the methyl ester derivative adds a methyl group back onto the carboxylic acid. Therefore, unlabeled O-Desmethyl MPA Methyl Ester is a precise structural isomer of MPA.

-

Isotopic Shift: The addition of the deuterium (d3) label shifts the mass by +3 Da[4].

-

Elimination of Cross-Talk: Because it is an isomer rather than a direct isotopologue of MPA, its fragmentation pattern in the collision cell is distinct. This completely eliminates the risk of isotopic cross-talk or interference from endogenous MPA metabolites (such as the in-source fragmentation of MPAG back into MPA), ensuring absolute specificity in the Multiple Reaction Monitoring (MRM) channels.

Self-Validating Experimental Protocol

This protocol utilizes a "self-validating" workflow. By introducing the SIL-IS at the very first step, the system inherently controls for extraction recovery, volumetric errors, and matrix effects. If protein precipitation fails or matrix suppression occurs, the absolute peak area of the IS will drop proportionally, flagging the sample and preventing the reporting of falsely low MPA concentrations.

Reagents and Materials

-

Target Analyte: Mycophenolic Acid (MPA) reference standard.

-

Internal Standard: O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (DM-MPA-Me-d3)[4].

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Biological Matrix: Human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

Causality Insight: MPA is highly bound to human serum albumin (>97%)[1]. A simple "dilute and shoot" method is insufficient. The addition of a strong organic solvent (Acetonitrile) denatures the albumin, disrupting non-covalent binding and releasing the total drug into the supernatant.

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

-

IS Spiking: Add 20 µL of the DM-MPA-Me-d3 working solution (e.g., 5 µg/mL in 50% MeOH). Vortex briefly.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and drug release.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 400 µL of initial mobile phase (to match the column starting conditions and prevent peak distortion).

Fig 2. Self-validating LC-MS/MS sample preparation and analytical workflow for MPA TDM.

LC-MS/MS Analytical Conditions

-

Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 90% B), 2.5-3.5 min (hold 90% B), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (equilibration).

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

Quantitative Data & Assay Validation

The use of DM-MPA-Me-d3 ensures robust assay performance that easily meets FDA and EMA bioanalytical method validation guidelines. The quantitative parameters and expected validation metrics are summarized in the tables below.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Role |

|---|---|---|---|---|

| MPA | 321.1 | 207.1 | 25 | Target Analyte |

| DM-MPA-Me-d3 | 324.1 | 210.1 | 25 | Internal Standard (SIL-IS) |

| MPAG | 497.2 | 321.1 | 20 | Inactive Metabolite Monitoring |

Table 2: Representative Assay Validation Metrics

| Validation Parameter | MPA Performance | IS-Normalized Matrix Effect | Acceptance Criteria (FDA/EMA) |

|---|---|---|---|

| Intra-day Precision (CV%) | 3.2% – 4.5% | N/A | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | 4.0% – 6.1% | N/A | ≤ 15% (≤ 20% at LLOQ) |

| Extraction Recovery | 92.5% ± 3.1% | 93.1% ± 2.8% | Consistent across linear range |

| Matrix Factor (MF) | 0.82 (Suppression) | 0.98 (IS-Normalized) | IS-Normalized MF CV ≤ 15% |

Note: The raw Matrix Factor of 0.82 indicates 18% ion suppression from the plasma matrix. However, because the DM-MPA-Me-d3 experiences the exact same suppression, the IS-Normalized Matrix Factor corrects to 0.98 (near perfect accuracy).

Conclusion

The implementation of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 as an internal standard elevates the reliability of MPA therapeutic drug monitoring. By acting as an isomeric, stable-isotope labeled surrogate, it circumvents the pitfalls of isotopic cross-talk while perfectly correcting for extraction losses and ESI matrix effects. This robust methodology empowers clinicians to make precise, data-driven dosing adjustments, ultimately improving graft survival rates and minimizing drug-induced toxicity in transplant recipients.

References

-

Association of ABCC2 haplotypes to Mycophenolic Acid Pharmacokinetics in Stable Kidney Transplant Recipients Source: PubMed Central (PMC) / NIH URL:[Link]

-

Mycophenolic Acid-impurities - O-Desmethyl Mycophenolic Acid Methyl Ester-d3 Source: Pharmaffiliates URL:[Link]

-

Mycophenolic Acid Metabolism Pathway (old) Source: Small Molecule Pathway Database (SMPDB) URL:[Link]

-

Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of ABCC2 haplotypes to Mycophenolic Acid Pharmacokinetics in Stable Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Trace MPA Metabolites Using O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Executive Summary

Therapeutic drug monitoring (TDM) of Mycophenolic Acid (MPA) is a critical component of post-transplant immunosuppressive therapy. While the primary metabolic pathways of MPA involve glucuronidation, minor cytochrome P450 (CYP)-mediated pathways produce trace metabolites such as O-desmethyl-mycophenolic acid (DM-MPA). Accurate quantification of these trace metabolites in human plasma requires highly selective sample preparation to eliminate matrix effects. This application note details the mechanistic rationale, self-validating protocols, and LC-MS/MS methodologies for extracting and quantifying these analytes using O-Desmethyl Mycophenolic Acid Methyl Ester-d3 as a stable isotope-labeled internal standard (SIL-IS).

Scientific Context & Analyte Profiling

Mycophenolate mofetil (MMF) is a prodrug that rapidly hydrolyzes into active MPA. MPA is subsequently metabolized in the liver and gastrointestinal tract. While UGT1A9 drives the formation of the major metabolite (MPAG), CYP3A4/5 enzymes mediate the demethylation of MPA to form DM-MPA [1].

To accurately quantify derivatized DM-MPA or structurally related impurities in pharmacokinetic studies, O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (Molecular Formula: C17H17D3O6 , MW: 323.36) is employed as a highly specific SIL-IS [2]. The incorporation of the trideuteromethyl group ensures exact chromatographic co-elution with the target analyte, perfectly compensating for ionization fluctuations in the heated electrospray ionization (HESI) source.

Metabolic pathway of Mycophenolic Acid (MPA) highlighting the formation of DM-MPA.

Mechanistic Rationale for Sample Preparation Choices

When dealing with human plasma, the choice of sample preparation dictates the sensitivity and robustness of the LC-MS/MS assay. While simple Protein Precipitation (PPT) is sufficient for high-abundance MPA [3], it fails to remove endogenous glycerophospholipids. These phospholipids accumulate on the analytical column and cause severe ion suppression in the mass spectrometer, which is fatal for trace-level metabolite quantification.

To solve this, we employ a hybrid approach: PPT followed by Solid-Phase Extraction (SPE) .

-

Causality of PPT: Adding acetonitrile (ACN) with 1% formic acid disrupts protein-drug binding, ensuring the total release of highly protein-bound MPA and DM-MPA.

-

Causality of SPE: Passing the supernatant through a reversed-phase polymeric SPE sorbent allows for the targeted washing away of salts and phospholipids, while the highly lipophilic O-Desmethyl Mycophenolic Acid Methyl Ester-d3 and its native counterpart are retained and subsequently eluted in pure organic solvent.

Table 1: Comparative Analysis of Sample Preparation Techniques

| Technique | Phospholipid Removal | Recovery of DM-MPA | Matrix Effect (Ion Suppression) | Throughput | Best Use Case |

| Protein Precipitation (PPT) | Low (<10%) | High (90-95%) | Severe (>30% suppression) | High (2 mins) | Routine high-dose MPA monitoring [4]. |

| Liquid-Liquid Extraction (LLE) | Moderate (50%) | Variable (60-80%) | Moderate | Low | Assays requiring solvent evaporation. |

| Hybrid PPT + SPE | High (>95%) | High (85-90%) | Minimal (<5% suppression) | Medium | Trace metabolite & impurity profiling. |

The Self-Validating Analytical System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The methodology inherently verifies its own accuracy during every single run through three integrated mechanisms:

-

Pre-Extraction IS Spiking: O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is added to the raw plasma before any reagent. Because the IS shares identical physicochemical properties with the target, any volumetric error, extraction loss, or thermal degradation affects both equally. The Analyte/IS ratio remains mathematically immune to these physical losses.

-

Dynamic IS Response Monitoring: The LC-MS/MS acquisition software is programmed to monitor the absolute peak area of the SIL-IS. If the IS peak area in any unknown sample deviates by >15% from the mean IS area of the calibration standards, the system automatically flags the sample for re-extraction, instantly identifying matrix anomalies or injection failures.

-

Matrix Factor (MF) Verification: The protocol mandates the injection of a post-extraction spiked blank. The system calculates the MF by dividing the IS peak area in the extracted matrix by the IS peak area in neat solvent. An MF between 0.90 and 1.10 validates that the SPE protocol has successfully neutralized matrix effects.

Experimental Protocols: Step-by-Step Methodologies

Reagent Preparation

-

Precipitation Solution: 100% Acetonitrile (LC-MS grade) containing 1% Formic Acid.

-

IS Working Solution: 500 ng/mL of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 in 50:50 Methanol:Water.

-

Wash Buffer: 5% Methanol in LC-MS grade water.

-

Elution Buffer: 100% Acetonitrile.

Step-by-Step Hybrid PPT-SPE Workflow

-

Aliquot & Spike: Transfer 50 µL of human plasma (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube. Add 10 µL of the IS Working Solution. Vortex for 10 seconds. (Self-Validation Checkpoint: Ensures IS equilibration with plasma proteins).

-

Protein Precipitation: Add 150 µL of the Precipitation Solution. Vortex vigorously for 2 minutes to crash plasma proteins and break protein-metabolite bonds.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

SPE Conditioning: Condition a 30 mg/1 mL polymeric reversed-phase SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

-

Sample Loading: Transfer 150 µL of the clear supernatant from Step 3 directly onto the conditioned SPE cartridge. Apply a gentle vacuum (1-2 inHg) to allow dropwise loading.

-

Interference Washing: Wash the cartridge with 1 mL of Wash Buffer to remove polar interferences and residual salts. Discard the flow-through. Dry the cartridge under maximum vacuum for 2 minutes.

-

Analyte Elution: Elute the analytes by passing 500 µL of Elution Buffer through the cartridge into a clean collection vial.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS.

Step-by-step hybrid PPT and solid-phase extraction (SPE) workflow for trace metabolites.

LC-MS/MS Parameters & Quantitative Data

Chromatographic separation is optimally achieved using a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to maintain sharp peak shapes for the lipophilic methyl esters. Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) [5].

Table 2: Optimized MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role in Assay |

| MPA | 321.1 | 207.1 | 22 | Primary Target |

| DM-MPA Methyl Ester | 321.1 | 207.1 | 24 | Trace Metabolite Target |

| O-Desmethyl MPA Methyl Ester-d3 | 324.1 | 210.1 | 24 | Internal Standard (SIL-IS) |

(Note: The +3 Da mass shift in the precursor and product ions of the SIL-IS isolates its signal entirely from the native analyte, preventing isotopic cross-talk while maintaining identical chromatographic retention time).

References

-

Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure National Center for Biotechnology Information (NIH/PMC) URL:[Link] [1]

-

Mycophenolic Acid-impurities (O-Desmethyl Mycophenolic Acid Methyl Ester-d3) Pharmaffiliates URL:[Link] [2]

-

Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma Walsh Medical Media URL:[Link] [4]

-

High-Speed Analysis of Mycophenolic Acid in Plasma Using Triple Quadrupole LC/MS/MS Shimadzu URL:[Link] [5]

GC-MS derivatization methods using O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Application Note: GC-MS Derivatization and Quantification Workflows for O-Desmethyl Mycophenolic Acid using O-Desmethyl MPA Methyl Ester-d3

The Analytical Challenge: Mycophenolic Acid Metabolites

Mycophenolic acid (MPA) is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), widely utilized as an immunosuppressant in solid organ transplantation. Its primary phase I metabolite, O-desmethyl mycophenolic acid (DM-MPA), exhibits distinct pharmacokinetic behaviors that necessitate precise quantification during therapeutic drug monitoring (TDM) and toxicological evaluations.

Analyzing DM-MPA via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant physicochemical hurdle. The molecule contains a carboxylic acid moiety and two sterically hindered phenolic hydroxyl groups on its isobenzofuranone ring. Without derivatization, these highly polar functional groups cause severe peak tailing, thermal degradation, and irreversible adsorption to the GC column's stationary phase .

To achieve the volatility and thermal stability required for low-level quantification, a robust derivatization strategy paired with an isotopically labeled internal standard (IS) is mandatory.

Mechanistic Rationale for the Derivatization Strategy

As a Senior Application Scientist, I design protocols not just to yield a signal, but to ensure that the signal is a true representation of the sample's original state. Every reagent and standard in this workflow serves a specific, causal purpose.